molecular formula C11H13N3O2 B5817159 ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate

ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate

Cat. No. B5817159
M. Wt: 219.24 g/mol
InChI Key: CLEFFSLGCBQTLS-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate, also known as ethyl cyanoacetate pyrimidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is a pyrimidine-based molecule that contains a cyano group and an ester group, making it highly reactive and versatile.

Scientific Research Applications

Ethyl cyanoacetate pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has demonstrated antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In organic synthesis, ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine has been used as a versatile building block for the synthesis of various compounds, including pyrimidine-based dyes and fluorescent probes. Furthermore, it has been investigated for its potential applications in materials science, particularly in the development of new organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
Ethyl cyanoacetate pyrimidine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine in lab experiments is its high reactivity and versatility. It can be easily incorporated into various compounds and materials, making it a valuable building block for organic synthesis and materials science. Additionally, its potential applications in medicinal chemistry make it a promising candidate for the development of new drugs and antibiotics. However, one of the limitations of using ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is its toxicity. It can be harmful if ingested or inhaled, and proper precautions should be taken when handling this compound.

Future Directions

There are several future directions for the research and development of ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine. One area of interest is the development of new drugs and antibiotics based on its antitumor, antibacterial, and antifungal properties. Additionally, its potential applications in materials science make it a promising candidate for the development of new organic semiconductors and light-emitting diodes. Furthermore, more research is needed to fully understand its mechanism of action and its potential side effects. Overall, ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is a valuable compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate pyrimidine is a multi-step process that involves the condensation of cyanoacetate with 2,4-pentanedione, followed by the reaction with ethyl cyano(1,2-dimethyl-4(1H)-pyrimidinylidene)acetate cyanoacetate and ammonium acetate. This process yields a yellow crystalline product that can be purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(1,2-dimethylpyrimidin-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9(7-12)10-5-6-14(3)8(2)13-10/h5-6H,4H2,1-3H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEFFSLGCBQTLS-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CN(C(=N1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C=CN(C(=N1)C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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